Methyl 3-pentylamino-3-oxopropionate
Description
Methyl 3-pentylamino-3-oxopropionate is a methyl ester derivative featuring a pentylamino substituent and a 3-oxopropionate backbone. Compounds with similar frameworks are often synthesized via condensation or substitution reactions involving esters and amines, as seen in related studies . The pentylamino group likely enhances solubility in nonpolar solvents compared to aromatic or cyclic substituents, while the 3-oxopropionate moiety contributes to reactivity in nucleophilic or catalytic processes.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-oxo-3-(pentylamino)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-10-8(11)7-9(12)13-2/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
QEFKKIMKJOBAES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares Methyl 3-pentylamino-3-oxopropionate with two analogs from the literature:
Key Observations :
- The aliphatic pentylamino group in the target compound contrasts with the piperidinyl-benzyloxyethyl substituent in and the benzoylamino group in , impacting polarity and solubility.
- The absence of a diazo group (as in ) or aromatic amide (as in ) may reduce reactivity in cyclization or photochemical reactions.
Comparison :
- The target compound’s synthesis is expected to be less laborious than due to the absence of diazo or cyclic amine components.
- Unlike , which requires acid catalysis for amide formation, the aliphatic pentylamine may react more readily under mild conditions.
Physicochemical Properties
- Solubility: The pentylamino group likely enhances solubility in organic solvents (e.g., THF, ethyl acetate) compared to the polar benzoylamino group in or the bulky benzyloxyethyl group in .
- Stability : The absence of a diazo group (as in ) suggests greater thermal stability, reducing decomposition risks during storage or reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
